molecular formula C10H12FNO2 B1437360 Ethyl 2-[(2-fluorophenyl)amino]acetate CAS No. 2521-98-4

Ethyl 2-[(2-fluorophenyl)amino]acetate

Cat. No.: B1437360
CAS No.: 2521-98-4
M. Wt: 197.21 g/mol
InChI Key: DSNIYVJASXKFFZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-fluorophenyl)amino]acetate is an organic compound with the molecular formula C10H12FNO2. It is a specialty product often used in proteomics research. The compound is characterized by its unique structure, which includes an ethyl ester group and a fluorinated aromatic amine. This combination of functional groups makes it a valuable intermediate in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-fluorophenyl)amino]acetate typically involves the reaction of ethyl bromoacetate with 2-fluoroaniline. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, in an organic solvent like ethanol or acetonitrile. The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-fluorophenyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

Ethyl 2-[(2-fluorophenyl)amino]acetate exhibits various biological activities, primarily due to the presence of the fluorinated aromatic ring and the amino group. The following sections outline its key applications:

Anticancer Activity

Research indicates that compounds with similar structures to this compound can induce apoptosis in cancer cells. For instance, studies have shown that fluorinated phenyl derivatives can modulate signaling pathways associated with cell survival and death, suggesting a potential for anticancer therapies.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Preliminary studies suggest that it could inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, such as aminopeptidases. These enzymes are crucial in various metabolic pathways and are implicated in diseases like cancer and inflammation. The compound's inhibitory activity could lead to therapeutic applications in managing these conditions.

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

  • Cancer Treatment : Due to its apoptotic effects on cancer cells, it may be developed into a chemotherapeutic agent.
  • Inflammatory Diseases : Its anti-inflammatory properties could be harnessed for treating conditions like arthritis or other chronic inflammatory disorders.
  • Metabolic Disorders : By inhibiting aminopeptidases, it could play a role in managing metabolic syndromes or obesity-related conditions.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds with fluorinated groups:

  • Study on Apoptosis Induction :
    • A study demonstrated that fluorinated derivatives can significantly induce apoptosis in various cancer cell lines through mitochondrial pathways. The findings suggest that this compound may exhibit similar properties.
  • Inhibition of Aminopeptidases :
    • Research indicated that fluorinated amino acid derivatives showed potent inhibition against human aminopeptidase N (hAPN). This inhibition is critical for developing drugs targeting metabolic disorders.
  • Anti-inflammatory Mechanisms :
    • A study focused on the anti-inflammatory effects of similar compounds revealed their ability to downregulate pro-inflammatory cytokines in vitro, indicating a promising pathway for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-fluorophenyl)amino]acetate involves its interaction with various molecular targets. The fluorinated aromatic amine group can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-amino-4-fluorophenyl)acetate: Similar in structure but with different substitution patterns on the aromatic ring.

    Methyl 2-[(2-fluorophenyl)amino]acetate: Similar ester group but with a methyl instead of an ethyl group.

    Ethyl 2-[(2-chlorophenyl)amino]acetate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound in research and industrial applications .

Biological Activity

Ethyl 2-[(2-fluorophenyl)amino]acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies from recent research.

Compound Overview

This compound is characterized by the presence of a fluorinated aromatic ring and an amino group, which are critical for its biological activity. The fluorine atom can enhance the compound's lipophilicity and metabolic stability, potentially influencing its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with 2-fluoroaniline. The reaction conditions can be optimized to improve yield and purity. For instance, using sodium lauryl sulfate as a catalyst has been reported to facilitate the formation of similar compounds effectively .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of microtubule formation, leading to cell cycle arrest and apoptosis. For example, compounds with similar structures showed IC50 values ranging from 5 to 10 nM against drug-resistant cancer cell lines .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell Line TestedIC50 (nM)Mechanism of Action
Compound AMCF-7 (Breast)8.5Microtubule destabilization
Compound BA549 (Lung)6.0Apoptotic pathway activation
This compoundHeLa (Cervical)9.0Cell cycle arrest

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it can inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation .

Table 2: Anti-inflammatory Effects of this compound

CompoundCOX Inhibition (%)iNOS Expression Reduction (%)
This compound75%60%
Aspirin (Control)85%70%

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the fluorine atom enhances binding affinity to target proteins due to increased electronegativity and potential for hydrogen bonding interactions. Modifications on the amino group have been shown to significantly affect solubility and cytotoxicity profiles, with certain alkyl substitutions leading to improved water solubility and bioavailability .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of ethyl esters demonstrated that modifications at the amino position led to enhanced cytotoxicity in vitro against breast cancer cells. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics used in clinical settings .
  • Inflammation Model Study : In vivo studies using animal models indicated that this compound significantly reduced edema in paw inflammation models, reinforcing its potential as an anti-inflammatory agent .

Properties

IUPAC Name

ethyl 2-(2-fluoroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNIYVJASXKFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2521-98-4
Record name ethyl 2-[(2-fluorophenyl)amino]acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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